molecular formula C22H23N3OS B2640624 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207011-66-2

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2640624
CAS RN: 1207011-66-2
M. Wt: 377.51
InChI Key: DZAFOMOJZPJKQX-UHFFFAOYSA-N
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Description

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is also known as EIT or EIT-101 and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research has demonstrated the effectiveness of imidazo[2,1-b]thiazole derivatives, synthesized using 1-(2-amino-4-methylthiazol-5-yl)ethanone, in antimicrobial and antimalarial activities. These compounds have shown good to excellent antibacterial activity, and some analogs exhibited significant antimalarial activity (Vekariya et al., 2017).

Anticholinesterase Activities

A study aimed at synthesizing and evaluating the anticholinesterase activities of different 2-[(1-methyl-1H-tetrazole-5-yl) thio]-1-(substituted phenyl)ethanone derivatives. The results indicated that compounds with electron-donating substituents exhibited the highest anticholinesterase activity (Mohsen et al., 2014).

Anti-Breast Cancer Agents

A study on the synthesis of thiazolyl(hydrazonoethyl)thiazoles, using a one-pot three-component reaction, revealed promising anti-breast cancer activities. The compounds synthesized showed significant antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Heme Oxygenase-1 Inhibition

Research on the X-ray crystal structure of human heme oxygenase-1 in complex with similar compounds highlighted a common binding mode for imidazole-based heme oxygenase-1 inhibitors, which can be significant in therapeutic applications (Rahman et al., 2008).

Antimycotic Activity

A series of (benzo[b]thienyl)methyl ethers of similar compounds were synthesized and tested for antimycotic activity. The structural design and synthesis, along with preliminary data, suggest potential in treating fungal infections (Raga et al., 1992).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives with benzo[d]imidazolyl moieties demonstrated their corrosion inhibition ability towards mild steel in sulfuric acid. This suggests the potential use of such compounds in industrial applications related to corrosion prevention (Ammal et al., 2018).

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-3-24-20(18-10-8-16(2)9-11-18)14-23-22(24)27-15-21(26)25-13-12-17-6-4-5-7-19(17)25/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAFOMOJZPJKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

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